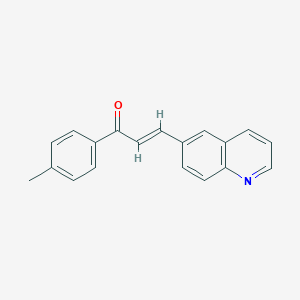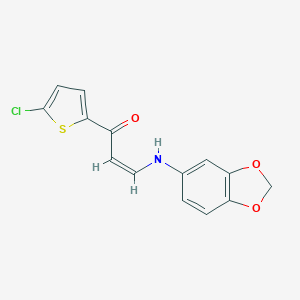
3-喹啉-6-基-1-对甲苯基-丙烯酮
描述
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE is a chemical compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-methylphenyl group and a quinolin-6-yl group attached to a prop-2-en-1-one backbone.
科学研究应用
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 3-Quinolin-6-yl-1-p-tolyl-propenone is the bacterial DNA gyrase . This enzyme is a type II topoisomerase present in bacteria and plays a crucial role in the replication, transcription, and recombination of bacterial cell DNA .
Mode of Action
The compound interacts with the bacterial DNA gyrase, inhibiting its function . This interaction disrupts the replication, transcription, and recombination processes of bacterial cell DNA, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA supercoiling process, which is essential for the transcription and replication of bacterial DNA . This disruption in the biochemical pathway leads to the cessation of bacterial growth and proliferation .
Result of Action
The result of the action of 3-Quinolin-6-yl-1-p-tolyl-propenone is the inhibition of bacterial growth . By targeting and inhibiting the function of DNA gyrase, the compound disrupts essential processes in bacterial cells, leading to their death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 6-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Alcohols or amines depending on the reducing agent used.
Substitution: Substituted aromatic compounds with different functional groups.
相似化合物的比较
Similar Compounds
(2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE: Characterized by the presence of a 4-methylphenyl group and a quinolin-6-yl group.
(2E)-1-(4-METHYLPHENYL)-3-(PYRIDIN-6-YL)PROP-2-EN-1-ONE: Similar structure but with a pyridin-6-yl group instead of a quinolin-6-yl group.
(2E)-1-(4-METHYLPHENYL)-3-(NAPHTHALEN-6-YL)PROP-2-EN-1-ONE: Contains a naphthalen-6-yl group instead of a quinolin-6-yl group.
Uniqueness
The uniqueness of (2E)-1-(4-METHYLPHENYL)-3-(QUINOLIN-6-YL)PROP-2-EN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinolin-6-yl group, in particular, may enhance its biological activity compared to similar compounds with different aromatic groups.
属性
IUPAC Name |
(E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c1-14-4-8-16(9-5-14)19(21)11-7-15-6-10-18-17(13-15)3-2-12-20-18/h2-13H,1H3/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGMMSMWJSJSG-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322123 | |
| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203059 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130520-43-3 | |
| Record name | (E)-1-(4-methylphenyl)-3-quinolin-6-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-hydroxyanilino)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B409829.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-chlorobenzohydrazide](/img/structure/B409832.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B409836.png)
![2-[(4-Bromo-benzenesulfonyl)-phenethyl-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B409837.png)
![1-(4-chlorophenyl)-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)pyrrolidine-2,5-dione](/img/structure/B409841.png)
![2-bromo-N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409842.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-iodobenzohydrazide](/img/structure/B409843.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409846.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B409847.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B409848.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-iodobenzohydrazide](/img/structure/B409849.png)
![1-(4-Ethoxyphenyl)-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B409850.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-iodobenzohydrazide](/img/structure/B409851.png)
